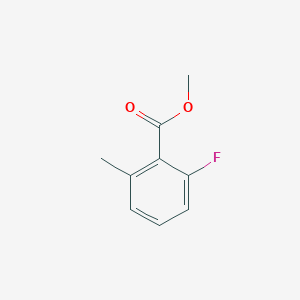

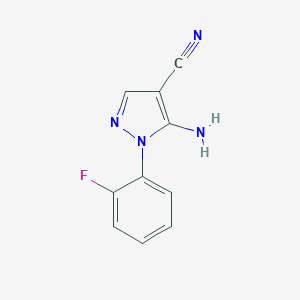

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

説明

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H10FN5O .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis

The linear formula of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile is C10H10FN5O .科学的研究の応用

Synthesis and Characterization

- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives are synthesized using techniques like the Gewald synthesis and Vilsmeier-Haack reaction. These processes involve multi-step reactions and result in novel compounds, characterized by spectroscopic methods like IR, NMR, and mass spectrometry (Puthran et al., 2019).

Antimicrobial Applications

- Certain derivatives of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile exhibit significant in vitro antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antimicrobial agents (Ali et al., 2016).

Electronic and Spectral Properties

- The electronic properties of a fluoropyrazolecarbonitrile derivative, similar to 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been studied for their interaction with fullerene molecules. This includes examining properties like solvation energy, electron occupancy, and reactive sites, indicating potential in materials science applications (Anonymous, 2022).

Crystal and Molecular Structure Analysis

- The crystal structure of compounds related to 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile is stabilized by intermolecular interactions, offering insights into the molecular architecture and potential applications in crystallography and materials science (Fathima et al., 2014).

Catalysis and Green Chemistry

- 5-Amino-1H-pyrazole-4-carbonitriles can be synthesized using environmentally friendly catalytic methods, highlighting their role in sustainable chemistry. The use of recyclable catalysts in water is a step forward in green synthetic methods (Poonam & Singh, 2019).

Agricultural Applications

- Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, obtained through a regio-selective Michael-type addition reaction, have potential applications in crop protection. Their high selectivity and good yields under mild conditions make them suitable for agricultural research (Plem, Müller, & Murguía, 2015).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis of novel Schiff base scaffolds from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile indicates a more efficient, less time-consuming method with high yields, emphasizing its role in rapid and green chemistry (Karati, Kumar, & Mahadik, 2022).

Safety And Hazards

The safety information for 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile includes hazard statements H317 - H319 - H410, indicating that it may cause an allergic skin reaction, cause serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Sensitizer 1 .

特性

IUPAC Name |

5-amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQJLDSHKDCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577011 | |

| Record name | 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

135108-48-4 | |

| Record name | 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。